molecular formula C14H17N3OS B7842500 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B7842500
M. Wt: 275.37 g/mol
InChI Key: MMMHAJLWACOZNX-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholin-4-ylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent. One common method includes the use of a thioamide and an arylsulfonyl azide, which undergo a diazo transfer reaction to form the thiazole ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonylation, amidation, and the use of specific catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
  • 4-Substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: Compared to similar compounds, 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the morpholine group can enhance solubility and bioavailability, while the phenyl group can influence the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c15-14-16-13(11-4-2-1-3-5-11)12(19-14)10-17-6-8-18-9-7-17/h1-5H,6-10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMHAJLWACOZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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